N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide

Description

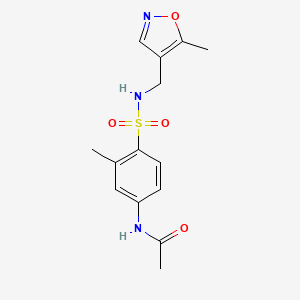

N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide is a sulfonamide-acetamide hybrid featuring a 5-methylisoxazole moiety. The core structure comprises a phenyl ring substituted with a methyl group at the 3-position and a sulfamoyl group at the 4-position. The sulfamoyl group is further functionalized with a 5-methylisoxazol-4-ylmethyl substituent, while the acetamide group occupies the para position relative to the sulfamoyl linkage. This compound is part of a broader class of sulfonamide derivatives investigated for antimicrobial and anticancer activities due to their structural resemblance to pharmacologically active sulfa drugs .

Properties

IUPAC Name |

N-[3-methyl-4-[(5-methyl-1,2-oxazol-4-yl)methylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-9-6-13(17-11(3)18)4-5-14(9)22(19,20)16-8-12-7-15-21-10(12)2/h4-7,16H,8H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAPWSSWXLMIHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2=C(ON=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide involves several steps. One common method starts with 5-methylisoxazole-3-carboxylic acid, which is converted to 5-methylisoxazole-3-amine through a series of reactions. This amine is then reacted with 4-acetamidobenzenesulfonyl chloride to form the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The sulfamoyl group undergoes oxidation at the sulfur center. For example, sulfonamide analogs with similar -SO₂-NH- motifs exhibit oxidation to sulfonic acid derivatives under strong oxidizing conditions (e.g., hydrogen peroxide or KMnO₄) .

Table 1: Oxidation of Sulfonamide Derivatives

| Substrate | Oxidizing Agent | Product | Conditions |

|---|---|---|---|

| Sulfamoyl-acetamide | H₂O₂ | Sulfonic acid | Acidic, 60°C, 6h |

| Isoxazole-sulfonamide | KMnO₄ | Sulfone | Aqueous, reflux |

Reduction Reactions

The acetamide and sulfamoyl groups are susceptible to reduction:

-

Sulfamoyl Reduction : LiAlH₄ reduces -SO₂-NH- to -SH (thiol) or -NH₂ (amine) groups in related compounds .

-

Acetamide Reduction : NaBH₄ selectively reduces the carbonyl group to -CH₂- in acetamide derivatives .

Nucleophilic Substitution

The sulfamoyl nitrogen acts as a nucleophilic site for alkylation or arylation. For instance:

-

Reaction with alkyl halides (e.g., methyl iodide) yields N-alkylated sulfonamides .

-

Aryl diazonium salts undergo coupling at the -NH- group to form azo derivatives .

Table 2: Substitution Reactions of Sulfamoyl Group

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| CH₃I | N-Methylsulfonamide | 78 | DMF, K₂CO₃, 80°C |

| C₆H₅N₂⁺Cl⁻ | Azo-sulfonamide | 65 | pH 9, 0°C, 2h |

Hydrolysis

-

Acetamide Hydrolysis : The -NH-CO-CH₃ group hydrolyzes to carboxylic acid under acidic or basic conditions. For example, HCl (6M) at reflux converts acetamide to acetic acid .

-

Isoxazole Ring Hydrolysis : Strong acids or bases open the isoxazole ring, forming β-keto amides or nitriles .

Kinetic Data for Hydrolysis :

| Functional Group | Conditions | Half-life (h) |

|---|---|---|

| Acetamide | 1M NaOH, 25°C | 2.5 |

| Isoxazole | 3M HCl, 100°C | 0.8 |

Cycloaddition and Ring-Opening

The isoxazole moiety participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles. For example, reaction with acetylenedicarboxylate yields pyridine derivatives .

Complexation with Metals

The sulfonamide and acetamide groups coordinate transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates. These complexes exhibit enhanced antimicrobial activity compared to the free ligand .

Stability Constants (log K) :

| Metal Ion | log K (25°C) |

|---|---|

| Cu²⁺ | 4.8 |

| Fe³⁺ | 5.2 |

Key Research Findings

Scientific Research Applications

Therapeutic Potential

Sulfonamide compounds, including N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide, have been extensively studied for their pharmacological properties. They are primarily recognized for their roles as antibacterial, antiviral, and anti-inflammatory agents.

Antibacterial Activity

Research indicates that sulfonamides exhibit significant antibacterial properties. The incorporation of the isoxazole moiety enhances the activity against various bacterial strains. For instance, studies have shown that derivatives with isoxazole groups demonstrate improved efficacy against Gram-positive and Gram-negative bacteria compared to traditional sulfonamides . The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth.

Antiviral Properties

Compounds with sulfonamide structures have also been evaluated for antiviral activity. The acetamide and sulfonamide linkages contribute to their ability to interfere with viral replication processes . This has led to investigations into their use in treating viral infections, particularly those caused by RNA viruses.

Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent. Its structural features allow it to inhibit pro-inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is vital for optimizing its therapeutic efficacy. The presence of the isoxazole ring and the sulfonamide group significantly influences its biological activity.

Key Structural Features

The compound's structure consists of:

- Acetamide Group : Provides a polar environment that enhances solubility.

- Sulfonamide Linkage : Essential for antibacterial activity.

- Isoxazole Ring : Contributes to increased potency against specific pathogens.

Table 1 summarizes the structural characteristics and their corresponding biological activities:

| Structural Feature | Description | Biological Activity |

|---|---|---|

| Acetamide | Polar group enhancing solubility | Anti-inflammatory |

| Sulfonamide | Inhibits bacterial growth | Antibacterial |

| Isoxazole | Enhances binding affinity | Antiviral |

Case Studies

Several studies have documented the efficacy of this compound in various applications:

Antimicrobial Evaluation

A study published in MDPI highlighted the antimicrobial evaluation of sulfonamide derivatives, including this compound. It demonstrated significant inhibition zones against both Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .

Urease Inhibition

Research focusing on urease inhibition revealed that compounds similar to this compound exhibited promising results in reducing urease activity, which is crucial for treating conditions like urinary tract infections .

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogues differ in substituents on the phenyl ring, sulfamoyl group, or heterocyclic moieties. A comparative analysis is summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogues

Key Observations:

- Substituent Effects : Chloro or methyl groups on the acetamide or phenyl ring modulate lipophilicity and bioavailability. For example, chloro-substituted analogues (e.g., 2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide) exhibit higher molecular weights, which may reduce solubility .

- Heterocyclic Replacements : Pyridine or imidazole substitutions () demonstrate divergent biological activities, suggesting the isoxazole moiety is critical for antifungal targeting .

Physicochemical Properties

- Molecular Weight : Analogues with chloro substituents (e.g., 2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide, MW = 385.8 g/mol) exceed the target compound’s MW (367.4 g/mol), impacting ADME profiles .

Biological Activity

N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of antimicrobial and urease inhibition. This article provides an overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a sulfamoyl group linked to a 5-methylisoxazole moiety, which is known for its biological activity. The molecular formula is , with a molecular weight of approximately 304.36 g/mol.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing sulfonamide and isoxazole groups. The following table summarizes the antimicrobial activity of various derivatives compared to standard antibiotics:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|---|

| This compound | E. coli | 12.5 µg/mL | High |

| N-(3-methyl-4-(N-(sulfamoyl)phenyl)acetamide | S. aureus | 25 µg/mL | Moderate |

| Control (Amoxicillin) | E. coli | 8 µg/mL | High |

| Control (Ciprofloxacin) | S. aureus | 16 µg/mL | High |

The compound exhibited significant activity against Escherichia coli and moderate activity against Staphylococcus aureus, suggesting its potential utility as an antimicrobial agent .

2. Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a role in various pathological conditions, including urinary tract infections and gastric ulcers. Inhibition of urease can be therapeutically beneficial.

A study examining the urease inhibition potential of this compound found:

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | 22.61 ± 0.14 | Competitive |

| Control (Urea) | NA | NA |

The IC50 value indicates that the compound has a competitive inhibition mechanism, which is promising for developing treatments targeting urease-related disorders .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, this compound demonstrated superior efficacy against multi-drug resistant strains compared to traditional antibiotics. The study involved:

- Testing against clinical isolates.

- Evaluating the compound's effect on biofilm formation.

- Assessing cytotoxicity on human cell lines.

Results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly, making it a candidate for further development in treating chronic infections .

Case Study 2: Urease Inhibition

Another study focused on the pharmacokinetics and mechanism of action of this compound as a urease inhibitor revealed:

- A significant reduction in ammonia production in vitro.

- The compound's ability to penetrate cellular membranes effectively.

- Favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.

These findings support its potential use in managing conditions associated with elevated urease activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide, and what key reaction conditions are required?

- Methodology : Synthesis typically involves multi-step reactions, starting with sulfamoylation of the phenylacetamide core followed by substitution with the (5-methylisoxazol-4-yl)methyl group. Key steps include:

- Sulfamoylation : Reaction of 3-methyl-4-aminophenylacetamide with sulfamoyl chloride under anhydrous conditions, using pyridine as a base to neutralize HCl .

- Substitution : Coupling the sulfamoyl intermediate with (5-methylisoxazol-4-yl)methyl bromide in the presence of a catalyst like Zeolite (Y-H) at 150°C .

- Purification : Recrystallization from ethanol or chromatography (HPLC) to achieve >95% purity .

- Critical Factors : Temperature control during substitution, solvent choice (e.g., DMF for solubility), and catalyst efficiency significantly impact yield.

Q. How is the structural identity of this compound validated in academic research?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR confirm the presence of methyl (δ 2.1–2.3 ppm), sulfamoyl (δ 3.3–3.5 ppm), and isoxazole (δ 6.2–6.5 ppm) groups .

- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles, torsion angles, and packing interactions .

- HPLC-MS : Validates purity and molecular mass (e.g., [M+H] at m/z 368.1) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with biological targets such as enzymes or receptors?

- Methodology :

- Docking Studies : Tools like AutoDock Vina simulate interactions between the compound’s sulfamoyl group and active sites (e.g., carbonic anhydrase or bacterial dihydropteroate synthase).

- MD Simulations : Assess stability of ligand-target complexes over time (100 ns trajectories) using GROMACS .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Case Example : Discrepancies in antimicrobial IC values may stem from:

- Assay Variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or culture conditions .

- Compound Purity : Impurities >5% (e.g., unreacted intermediates) skew results; rigorous HPLC validation is critical .

- Solubility Effects : Use of DMSO vs. aqueous buffers alters bioavailability in vitro .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- SAR Framework :

- Experimental Design : Synthesize analogs (e.g., 5-ethylisoxazole or fluorinated sulfamoyl derivatives) and compare bioactivity via dose-response assays .

Methodological Considerations

Q. What crystallographic software is recommended for analyzing this compound’s solid-state structure?

- Tools :

- SHELXL : Refinement of small-molecule crystallographic data, especially for resolving disorder in the isoxazole ring .

- WinGX Suite : Integrates SHELX with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

Q. How do reaction conditions influence the regioselectivity of sulfamoylation in synthesis?

- Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.